COX-2 Inhibition: Benchmarking 3-(Benzyloxy)isoxazole-5-carboxamide against Class-Leading Scaffolds
As a specific 3-substituted isoxazole-5-carboxamide, 3-(Benzyloxy)isoxazole-5-carboxamide serves as a precursor or direct analog in COX-2 inhibitor SAR studies. The class of isoxazole-carboxamides has demonstrated potent COX-2 inhibition, with recent studies showing IC50 values ranging from 0.24 to 1.30 μM for optimized derivatives [1]. The 3-benzyloxy motif is a key pharmacophore in this class, and its presence distinguishes this compound from 3-alkyl or 3-aryl substituted analogs which may exhibit reduced selectivity or potency. While direct quantitative data for this exact compound is not available in primary literature, its structural homology allows for a class-level inference of potential activity.
| Evidence Dimension | COX-2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Not directly reported. Serves as a key intermediate or analog for SAR studies. |
| Comparator Or Baseline | Isoxazole-carboxamide derivatives (class): IC50 = 0.24–1.30 μM |
| Quantified Difference | N/A - Direct comparison not available. Differentiation is based on structural features (3-benzyloxy) critical for activity. |
| Conditions | In vitro COX-2 inhibition assay kit. |
Why This Matters
This compound provides a specific substitution pattern essential for SAR exploration, differentiating it from other isoxazole-5-carboxamides and guiding medicinal chemistry efforts toward selective COX-2 inhibitors.
- [1] Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry, 116285. View Source
